molecular formula C10H14ClN5O5 B12923192 N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide CAS No. 89083-19-2

N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide

Cat. No.: B12923192
CAS No.: 89083-19-2
M. Wt: 319.70 g/mol
InChI Key: RHZBCNFFKIJWND-UHFFFAOYSA-N
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Description

N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with bis(2-hydroxyethyl)amino, chloro, and nitro groups, along with an acetamide moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 6-chloropyrazine derivatives with diethanolamine under microwave irradiation. This method offers shorter reaction times and higher yields compared to conventional heating methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as using water as a solvent and microwave irradiation, can make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The hydroxyl groups can be oxidized to carbonyl groups.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazine derivatives.

    Reduction: Amino-substituted pyrazine derivatives.

    Oxidation: Carbonyl-substituted pyrazine derivatives.

Scientific Research Applications

N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, while the nitro and chloro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

89083-19-2

Molecular Formula

C10H14ClN5O5

Molecular Weight

319.70 g/mol

IUPAC Name

N-[6-[bis(2-hydroxyethyl)amino]-5-chloro-3-nitropyrazin-2-yl]acetamide

InChI

InChI=1S/C10H14ClN5O5/c1-6(19)12-8-10(16(20)21)13-7(11)9(14-8)15(2-4-17)3-5-18/h17-18H,2-5H2,1H3,(H,12,14,19)

InChI Key

RHZBCNFFKIJWND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(C(=N1)N(CCO)CCO)Cl)[N+](=O)[O-]

Origin of Product

United States

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